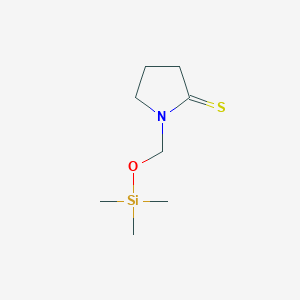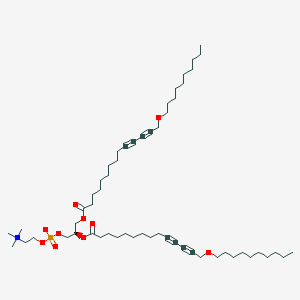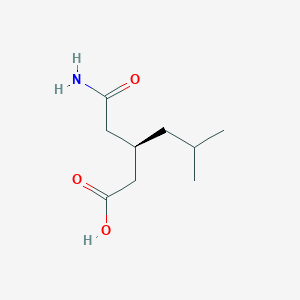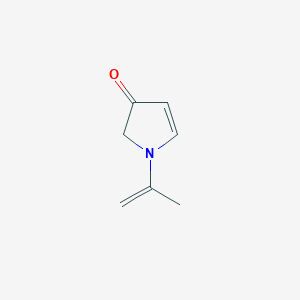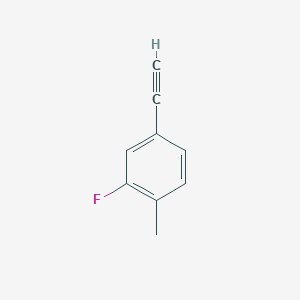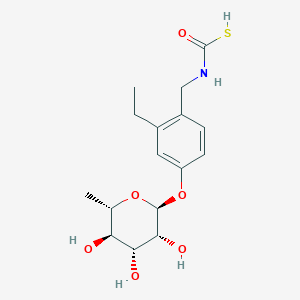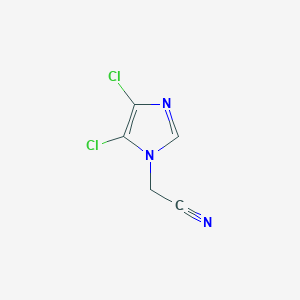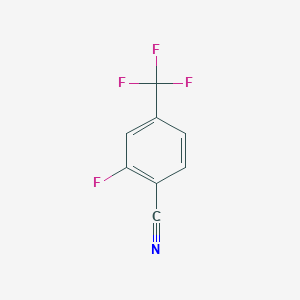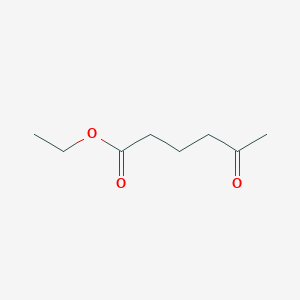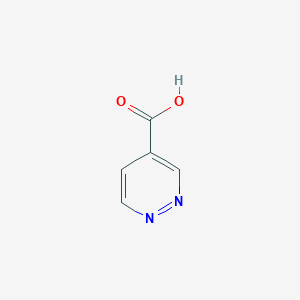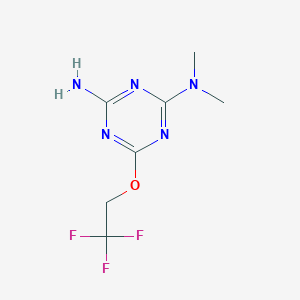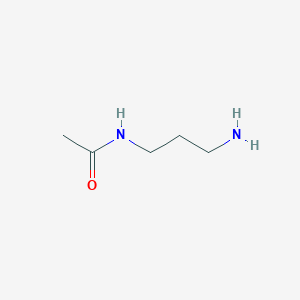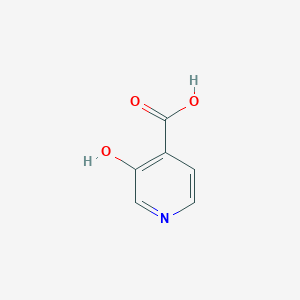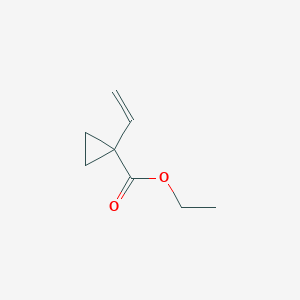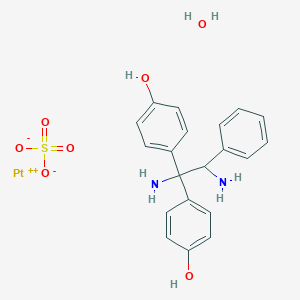
Pt(Diamino-bhpe)(H2O)(SO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pt(Diamino-bhpe)(H2O)(SO4) is a platinum-based compound that has been extensively studied due to its potential applications in cancer treatment. The compound is known for its unique mechanism of action, which involves binding to DNA and inducing cell death.
Mécanisme D'action
The mechanism of action of Pt(Diamino-bhpe)(H2O)(SO4) involves binding to DNA and inducing cell death. The compound forms covalent bonds with DNA, which leads to the formation of DNA adducts and ultimately, cell death. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c.
Effets Biochimiques Et Physiologiques
Pt(Diamino-bhpe)(H2O)(SO4) has been shown to exhibit potent cytotoxicity against cancer cells, while having minimal effects on normal cells. The compound has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, the compound has been shown to exhibit synergistic effects when used in combination with other anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
Pt(Diamino-bhpe)(H2O)(SO4) has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, the compound exhibits potent cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. However, the compound also has limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which can complicate its use in experiments. Additionally, the compound can be difficult to work with due to its toxicity.
Orientations Futures
There are several future directions for research on Pt(Diamino-bhpe)(H2O)(SO4). One potential direction is to explore the use of the compound in combination with other anticancer agents. Additionally, researchers could investigate the use of the compound in the treatment of other diseases, such as viral infections. Finally, researchers could explore the use of the compound in targeted drug delivery, which could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of Pt(Diamino-bhpe)(H2O)(SO4) involves the reaction of platinum(II) with Diamino-bhpe and sulfuric acid. The compound is typically prepared in a two-step process, which involves the formation of a precursor complex followed by the addition of sulfuric acid. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
Pt(Diamino-bhpe)(H2O)(SO4) has been extensively studied for its potential applications in cancer treatment. The compound has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including ovarian, breast, lung, and colon cancer. Additionally, the compound has been shown to exhibit synergistic effects when used in combination with other anticancer agents.
Propriétés
Numéro CAS |
156248-29-2 |
|---|---|
Nom du produit |
Pt(Diamino-bhpe)(H2O)(SO4) |
Formule moléculaire |
C20H22N2O7PtS |
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
4-[1,2-diamino-1-(4-hydroxyphenyl)-2-phenylethyl]phenol;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C20H20N2O2.H2O4S.H2O.Pt/c21-19(14-4-2-1-3-5-14)20(22,15-6-10-17(23)11-7-15)16-8-12-18(24)13-9-16;1-5(2,3)4;;/h1-13,19,23-24H,21-22H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
Clé InChI |
NSMRISLDWJWQTG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Synonymes |
aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate aqua(1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane)sulfatoplatinum(II) Pt(diamino-BHPE)(H2O)(SO4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



